3,9-Diethyl-6-tridecanol

Beschreibung

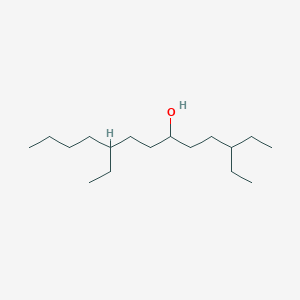

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,9-diethyltridecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHHLKROQOLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CCC(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280164 | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-24-0 | |

| Record name | 3,9-Diethyl-6-tridecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,9-Diethyl-6-tridecanol

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,9-diethyl-6-tridecanol, a complex secondary alcohol. The proposed synthesis is a multi-step process designed for efficiency and control, leveraging fundamental organic reactions. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step experimental protocols. The synthesis route involves the construction of a key C9 alkyl halide intermediate via a Wittig reaction and subsequent hydroboration-oxidation and bromination, followed by a Grignard reaction with ethyl formate to yield the final product. Each step is detailed with explanations for the choice of reagents and conditions, ensuring scientific integrity and reproducibility.

Introduction

3,9-Diethyl-6-tridecanol is a long-chain, branched secondary alcohol. While its specific applications are not widely documented in publicly available literature, its structure is of interest in fields such as materials science, lubricant technology, and as a potential intermediate in the synthesis of more complex molecules, including surfactants and specialty polymers. The presence of two ethyl branches on a tridecanol backbone imparts unique physical and chemical properties. This guide outlines a logical and efficient pathway for its synthesis from commercially available starting materials.

The chosen synthetic strategy is a convergent approach, focusing on the preparation of a key intermediate, 1-bromo-2-ethylheptane, which is then used in a Grignard reaction to construct the final C17 carbon skeleton. This method was selected for its high potential yield and the stereochemical and regiochemical control offered by the chosen reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 3,9-diethyl-6-tridecanol, suggests a disconnection at the C5-C6 and C6-C7 bonds. This points to a Grignard reaction between two equivalents of a C9 organometallic reagent and a single-carbon electrophile. Ethyl formate is an ideal candidate for the C1 electrophile, which upon reaction with two equivalents of a Grignard reagent, yields a secondary alcohol. The required Grignard reagent is 2-ethylheptylmagnesium bromide. This, in turn, can be synthesized from the corresponding alkyl bromide, 1-bromo-2-ethylheptane.

The precursor, 1-bromo-2-ethylheptane, can be obtained from 2-ethyl-1-heptanol through bromination. 2-Ethyl-1-heptanol can be synthesized from the commercially available alkene, 2-ethyl-1-heptene, via an anti-Markovnikov hydroboration-oxidation. Finally, 2-ethyl-1-heptene can be prepared using a Wittig reaction between pentanal and ethyltriphenylphosphonium bromide. This retrosynthetic pathway is illustrated in the diagram below.

Caption: Retrosynthetic analysis of 3,9-Diethyl-6-tridecanol.

Synthesis Pathway

The forward synthesis is a four-step process, commencing with the formation of an alkene, followed by its conversion to an alkyl halide, and culminating in a Grignard reaction to assemble the final product.

Caption: Forward synthesis pathway for 3,9-Diethyl-6-tridecanol.

Step 1: Synthesis of 2-Ethyl-1-heptene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] In this step, pentanal is reacted with the ylide generated from ethyltriphenylphosphonium bromide to produce 2-ethyl-1-heptene. The use of a non-stabilized ylide generally favors the formation of the Z-alkene, though in this case, the product is a terminal alkene, so stereoisomerism is not a concern.[3]

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: To the ylide solution, add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is purified by fractional distillation to yield pure 2-ethyl-1-heptene.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Pentanal | 86.13 | 1.0 | (user defined) |

| Ethyltriphenylphosphonium bromide | 371.26 | 1.1 | (user defined) |

| n-Butyllithium | 64.06 | 1.05 | (user defined) |

| Tetrahydrofuran | 72.11 | - | (solvent) |

Expected Yield: 65-85%[4]

Step 2: Synthesis of 2-Ethyl-1-heptanol via Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is an anti-Markovnikov addition, meaning the hydroxyl group attaches to the less-substituted carbon.[5] This is the ideal method to convert the terminal alkene, 2-ethyl-1-heptene, into the primary alcohol, 2-ethyl-1-heptanol.[6][7]

Experimental Protocol:

-

Hydroboration: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-ethyl-1-heptene (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH3-THF, 1.0 M solution in THF, 0.4 equivalents) dropwise. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). The reaction is exothermic and should be controlled with the ice bath. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude 2-ethyl-1-heptanol can be purified by distillation under reduced pressure.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Ethyl-1-heptene | 126.24 | 1.0 | (user defined) |

| Borane-THF complex (1.0 M) | - | 0.4 | (user defined) |

| Sodium Hydroxide (3 M) | 40.00 | - | (as needed) |

| Hydrogen Peroxide (30%) | 34.01 | - | (as needed) |

| Tetrahydrofuran | 72.11 | - | (solvent) |

Expected Yield: 80-95%[6]

Step 3: Synthesis of 1-Bromo-2-ethylheptane via Bromination

The conversion of the primary alcohol, 2-ethyl-1-heptanol, to the corresponding alkyl bromide is achieved using phosphorus tribromide (PBr3). This reaction proceeds via an SN2 mechanism, which is efficient for primary alcohols and avoids carbocation rearrangements.[8][9]

Experimental Protocol:

-

Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-ethyl-1-heptanol (1.0 equivalent) and anhydrous diethyl ether. Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr3, 0.35 equivalents) dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous calcium chloride. Filter and remove the solvent by rotary evaporation. The crude 1-bromo-2-ethylheptane is purified by distillation under reduced pressure.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Ethyl-1-heptanol | 144.25 | 1.0 | (user defined) |

| Phosphorus tribromide | 270.69 | 0.35 | (user defined) |

| Diethyl ether | 74.12 | - | (solvent) |

Expected Yield: 70-90%[10]

Step 4: Synthesis of 3,9-Diethyl-6-tridecanol via Grignard Reaction

The final step involves the formation of a Grignard reagent from 1-bromo-2-ethylheptane, followed by its reaction with ethyl formate. The reaction of two equivalents of the Grignard reagent with one equivalent of ethyl formate, followed by an acidic workup, yields the target secondary alcohol.[11][12]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2-ethylheptane (2.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[13]

-

Reaction with Ethyl Formate: Cool the Grignard reagent solution to 0 °C. Add a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether dropwise. A vigorous reaction will occur. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude 3,9-diethyl-6-tridecanol is purified by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Bromo-2-ethylheptane | 207.16 | 2.1 | (user defined) |

| Magnesium turnings | 24.31 | 2.2 | (user defined) |

| Ethyl formate | 74.08 | 1.0 | (user defined) |

| Diethyl ether | 74.12 | - | (solvent) |

Expected Yield: 50-70%[14]

Characterization of 3,9-Diethyl-6-tridecanol

The final product should be characterized to confirm its identity and purity.

Physical Properties (Predicted):

| Property | Value |

| Molecular Formula | C17H36O |

| Molar Mass | 256.47 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | (Predicted) > 200 °C at atmospheric pressure |

| Density | (Predicted) ~0.83 g/mL |

Spectroscopic Data (Expected):

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching absorption for a secondary alcohol is expected around 1100-1150 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.[15][16]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the hydroxyl group (-OH) will appear as a broad singlet, which is exchangeable with D₂O. The proton on the carbon bearing the hydroxyl group (H-6) will appear as a multiplet. The protons of the ethyl groups and the long alkyl chains will show characteristic multiplets in the upfield region of the spectrum.[16]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom attached to the hydroxyl group (C-6) will resonate in the downfield region typical for secondary alcohols (around 60-80 ppm). The other carbon atoms of the alkyl chains will appear in the upfield region.[17]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+). Common fragmentation patterns for long-chain alcohols include alpha-cleavage and dehydration (loss of H₂O).[18]

Safety Considerations

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

-

Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are extremely flammable.

-

n-Butyllithium: Is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Phosphorus Tribromide: Is corrosive and reacts violently with water. It should be handled with caution.

-

Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause burns.

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of 3,9-diethyl-6-tridecanol. By employing well-established and high-yielding reactions such as the Wittig reaction, hydroboration-oxidation, and the Grignard reaction, this complex secondary alcohol can be synthesized from readily available starting materials. The provided experimental protocols are designed to be a valuable resource for researchers in organic synthesis, offering a solid foundation for the practical execution of this multi-step synthesis.

References

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 12. CRACK NEST 2025 /11-Aug-2024 Reaction of ethyl formate with excess of PhM.. [askfilo.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 18. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Emergence of 3,9-Diethyl-6-tridecanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain branched alcohols represent a fascinating and underexplored class of molecules with significant potential in materials science and pharmacology. Among these, 3,9-Diethyl-6-tridecanol, a C17 fatty alcohol, presents a unique structural motif with potential implications for its physicochemical and biological properties. This technical guide provides a comprehensive overview of 3,9-Diethyl-6-tridecanol, from its identification in natural sources to its chemical synthesis, characterization, and prospective applications in drug development. This document is intended to serve as a foundational resource for researchers and scientists interested in the exploration and utilization of this and similar branched-chain lipids.

Introduction: The Significance of Branched Fatty Alcohols

While linear fatty alcohols are ubiquitous in nature and widely studied, their branched-chain counterparts offer distinct properties owing to their unique molecular architecture. The introduction of alkyl branches along the carbon chain disrupts the regular packing observed in linear chains, leading to altered melting points, solubility, and viscosity. From a biological perspective, this branching can influence membrane fluidity, protein interactions, and metabolic pathways. 3,9-Diethyl-6-tridecanol, with its two ethyl branches symmetrically flanking a central hydroxyl group, is a case in point, offering a unique scaffold for chemical and biological exploration.

Identification and Physicochemical Properties

3,9-Diethyl-6-tridecanol is a known chemical entity with the Chemical Abstracts Service (CAS) number 123-24-0[1][2]. It has been identified in phytochemical analyses of various plant species, suggesting its role as a natural product[3][4]. While the specific "discovery" of this compound is not pinpointed to a singular event, its characterization has been documented, and it is available commercially for research purposes[1]. A sulfated derivative, 3,9-Diethyl-6-tridecanol, 6-(hydrogen sulfate), sodium salt (CAS 3282-85-7), is also recognized for its properties as an anionic surfactant[5][6].

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C17H36O | [1][2] |

| Molecular Weight | 256.47 g/mol | [2] |

| CAS Number | 123-24-0 | [1][2] |

| IUPAC Name | 3,9-diethyltridecan-6-ol | [3] |

| Boiling Point | 582.15 K | [2] |

| LogP (Octanol/Water) | 5.560 | [2] |

| Water Solubility (log10WS) | -5.83 | [2] |

Synthesis and Characterization: A Proposed Pathway

While 3,9-Diethyl-6-tridecanol can be isolated from natural sources, laboratory synthesis is essential for obtaining the pure compound in sufficient quantities for extensive research. A plausible and efficient synthetic route involves a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3,9-Diethyl-6-tridecanol via Grignard reaction.

Detailed Experimental Protocol: Synthesis of 3,9-Diethyl-6-tridecanol

Materials:

-

1-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl formate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux until all the magnesium has reacted to form butylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of ethyl formate in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3,9-Diethyl-6-tridecanol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the synthesized 3,9-Diethyl-6-tridecanol should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the ethyl branches and the hydroxyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the characteristic hydroxyl (-OH) functional group.

Potential Applications in Drug Development

While specific biological activities of 3,9-Diethyl-6-tridecanol are not yet extensively documented, its structural features as a long-chain branched alcohol suggest several promising avenues for investigation in drug development.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical modulation of a cell signaling pathway by 3,9-Diethyl-6-tridecanol.

Potential Roles:

-

Membrane-Interacting Agent: The lipophilic nature of the C17 backbone combined with the steric hindrance of the ethyl groups could allow 3,9-Diethyl-6-tridecanol to intercalate into and modulate the fluidity of cell membranes. This could indirectly affect the function of membrane-bound proteins such as ion channels and receptors.

-

Enzyme Inhibitor/Modulator: The unique three-dimensional shape of the molecule could enable it to fit into the active or allosteric sites of specific enzymes, potentially inhibiting their activity. Enzymes involved in lipid metabolism or signaling would be primary targets for investigation.

-

Precursor for Novel Therapeutics: The hydroxyl group provides a reactive handle for further chemical modification. 3,9-Diethyl-6-tridecanol could serve as a scaffold for the synthesis of more complex molecules with enhanced biological activity, such as esters, ethers, or glycosides with potential anticancer, anti-inflammatory, or antimicrobial properties.

Future Directions and Conclusion

3,9-Diethyl-6-tridecanol is a structurally intriguing molecule that stands at the intersection of natural product chemistry and synthetic organic chemistry. While its full biological potential is yet to be unlocked, its unique branched structure warrants further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Testing the compound against a wide range of biological targets to identify novel activities.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3,9-Diethyl-6-tridecanol to understand how modifications to its structure affect its activity.

References

-

Cheméo. Chemical Properties of 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0). [Link]

-

U.S. Environmental Protection Agency. 6-Tridecanol, 3,9-diethyl-, 6-(hydrogen sulfate), sodium salt (1:1) - Substance Details. [Link]

-

ResearchGate. 3,9 Diethyl-6-tridecanol | Download Scientific Diagram. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7 [smolecule.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

3,9-Diethyl-6-tridecanol CAS number

An In-Depth Technical Guide to 3,9-Diethyl-6-tridecanol

Introduction

3,9-Diethyl-6-tridecanol is a branched-chain fatty alcohol, a class of organic compounds characterized by a long aliphatic chain. Its specific structure, featuring ethyl branches at the 3 and 9 positions, imparts unique physicochemical properties that distinguish it from its linear isomers. While not as extensively studied as some commodity alcohols, 3,9-Diethyl-6-tridecanol holds interest as a phytochemical, having been identified in plant species such as Salsola terrandra, and as a versatile intermediate in organic synthesis.[1][2] Its utility is further expanded through chemical modification, particularly sulfation, which transforms the alcohol into a potent anionic surfactant with industrial applications.[1][3]

This guide provides a comprehensive technical overview of 3,9-Diethyl-6-tridecanol, intended for researchers, chemists, and professionals in drug development. We will explore its chemical identity, properties, synthesis, analytical characterization, key reactions, and safety considerations, grounded in authoritative data to support further research and application development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in scientific research. 3,9-Diethyl-6-tridecanol is registered under CAS Number 123-24-0.[4][5] Its fundamental identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 123-24-0 | [1][4][5] |

| Molecular Formula | C₁₇H₃₆O | [4] |

| Molecular Weight | 256.47 g/mol | [4] |

| IUPAC Name | 3,9-diethyltridecan-6-ol | [1] |

| Synonyms | 3,9-Diethyl-6-hydroxytridecane, 3,9-Diethyltridecanol-6 | [4] |

| Canonical SMILES | CCCCC(CC)CCC(O)CCC(CC)CC | [4] |

| InChI Key | NWDHHLKROQOLMQ-UHFFFAOYSA-N | [1][4] |

| Normal Boiling Point (Tboil) | 582.15 K | [4] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 5.560 (Crippen Calculated) | [4] |

| Water Solubility (log10WS) | -5.83 (Crippen Calculated, in mol/l) | [4] |

These properties, particularly the high lipophilicity (indicated by logP) and low water solubility, are critical considerations for solvent selection, reaction conditions, and potential biological interactions.

Synthesis and Purification

The synthesis of 3,9-Diethyl-6-tridecanol is most commonly achieved via the reduction of the corresponding ketone, 3,9-diethyltridecan-6-one. This transformation is a cornerstone of organic chemistry, typically employing hydride-based reducing agents.

Synthetic Workflow: Reduction of a Ketone

Caption: Synthetic workflow for 3,9-Diethyl-6-tridecanol via ketone reduction.

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

This protocol describes a standard laboratory procedure for the synthesis of 3,9-Diethyl-6-tridecanol.

Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high selectivity for ketones and aldehydes, as well as its superior safety profile and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[1] A protic solvent like ethanol is used to protonate the intermediate alkoxide.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,9-diethyltridecan-6-one (1 equivalent) in a suitable solvent mixture, such as 3:1 methanol/tetrahydrofuran (THF). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Washing and Drying: Wash the combined organic layers sequentially with deionized water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 3,9-Diethyl-6-tridecanol.

Key Chemical Transformations and Derivatives

The hydroxyl (-OH) group is the primary site of reactivity in 3,9-Diethyl-6-tridecanol, serving as a handle for further chemical modifications. These transformations are essential for creating intermediates or producing molecules with specific functional properties.

Derivatization Pathways

Caption: Key derivatization reactions of the hydroxyl group in 3,9-Diethyl-6-tridecanol.

Sulfation to an Anionic Surfactant

A significant derivative is sodium 3,9-diethyltridecan-6-yl sulfate (CAS No. 3282-85-7).[1][3] The introduction of the anionic sulfate group dramatically increases the molecule's water solubility and imparts surfactant properties.[1]

-

Synthesis: The parent alcohol is reacted with a sulfating agent, such as a sulfur trioxide-pyridine complex, followed by neutralization with sodium hydroxide.[1]

-

Application: This derivative functions as an anionic surfactant and wetting agent, useful in formulations for detergents, cosmetics, and coatings.[3]

Other Nucleophilic Substitutions

-

Halogenation: Reaction with strong hydrohalic acids (e.g., HBr, HI) can replace the hydroxyl group with a halogen, forming the corresponding alkyl halide. This is a crucial step for introducing a good leaving group for subsequent Sₙ2 reactions.[1]

-

Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide can then react with a primary alkyl halide to form an ether, expanding the molecular complexity.[1]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of 3,9-Diethyl-6-tridecanol in research and quality control settings.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the preferred method for assessing the purity of volatile and semi-volatile compounds like fatty alcohols.[6]

Rationale: This method separates compounds based on their boiling points and interaction with the stationary phase, while the FID provides high sensitivity for hydrocarbons.

Protocol Outline:

-

Sample Preparation: Prepare a stock solution of 3,9-Diethyl-6-tridecanol in a high-purity solvent like hexane or dichloromethane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

-

GC System and Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (Note: This program should be optimized for the specific instrument and column).

-

Detector: FID at 300 °C.

-

-

Analysis: Inject 1 µL of the prepared sample. The retention time will be characteristic of the compound, and the peak area will be proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to all peaks in the chromatogram.

Structural Confirmation by Spectroscopy

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals would include a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C-H-OH), complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons in the alkyl chain, and triplets for the terminal methyl (-CH₃) groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows distinct signals for each unique carbon atom. A key signal would be the carbon attached to the hydroxyl group, typically in the 60-80 ppm range.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol group. C-H stretching bands will appear just below 3000 cm⁻¹.

Applications and Biological Relevance

-

Phytochemical: 3,9-Diethyl-6-tridecanol has been identified as a natural product in the aerial parts of Salsola terrandra, suggesting a role in plant biochemistry.[2]

-

Synthetic Intermediate: Its branched structure and reactive hydroxyl group make it a useful building block for synthesizing more complex molecules in various fields, including materials science and specialty chemicals.[1]

-

Surfactant Precursor: As detailed previously, it is the direct precursor to the anionic surfactant sodium 3,9-diethyltridecan-6-yl sulfate.[1][3]

Safety and Handling

While specific toxicological data for 3,9-Diethyl-6-tridecanol is limited, data for isomeric tridecanols provides guidance for safe handling.

-

Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles with side protection and chemical-resistant gloves (tested according to EN 374).[7]

-

Storage: Store in a tightly closed container in a cool, shaded, and dry place.[5]

-

Hazards: Tridecanol isomers are combustible.[8] In case of fire, toxic fumes of carbon monoxide and carbon dioxide may be produced.[8]

-

Environmental: Isomeric tridecanols are classified as very toxic to aquatic life with long-lasting effects.[8] Avoid release to the environment and prevent the product from entering drains.[8]

Conclusion

3,9-Diethyl-6-tridecanol (CAS No. 123-24-0) is a branched fatty alcohol with defined physicochemical properties and significant potential as a synthetic intermediate. Its value is highlighted by its role as a precursor to potent anionic surfactants and its presence as a natural product. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and scientists to handle, modify, and characterize this compound effectively. A thorough understanding of its chemistry and safety profile is essential for leveraging its unique properties in the development of new materials and chemical entities.

References

-

Cheméo. (n.d.). Chemical Properties of 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0). Available at: [Link]

-

ResearchGate. (n.d.). 3,9 Diethyl-6-tridecanol [Scientific Diagram]. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 6-Tridecanol, 3,9-diethyl-, 6-(hydrogen sulfate). Available at: [Link]

-

The Good Scents Company. (n.d.). 1-tridecanol, 112-70-9. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98973, 6-Tridecanol. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tridecanol (isomers). Available at: [Link]

-

Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Tridecanol (isomers) ≥99 %, for synthesis. Available at: [Link]

- Api, A. M., et al. (2025, April 4). RIFM fragrance ingredient safety assessment, 1-tridecanol, CAS Registry Number 112-70-9. Food and Chemical Toxicology.

-

Ataman Kimya. (n.d.). ISOTRIDECANOL. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8207, 1-Tridecanol. Available at: [Link]

-

National Center for Biotechnology Information. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC. Available at: [Link]

-

ResearchGate. (2025, August 9). (PDF) Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7 [smolecule.com]

- 4. 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 6-Tridecanol,3,9-diethyl-, CasNo.123-24-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 6. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

3,9-Diethyl-6-tridecanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Unique Branched Long-Chain Alcohol: Synthesis, Properties, and Potential Applications

Foreword

The landscape of specialty chemicals is vast and ever-evolving, with novel molecular architectures offering unique properties for a range of applications. Among these, branched long-chain alcohols represent a class of compounds with significant potential in pharmaceuticals, cosmetics, and industrial formulations. This technical guide focuses on a specific, yet representative, member of this class: 3,9-Diethyl-6-tridecanol. While direct literature on this exact molecule is limited, this paper, authored from the perspective of a Senior Application Scientist, will synthesize information from structurally analogous compounds to provide a comprehensive and predictive overview. By examining the broader family of branched and Guerbet alcohols, we can infer the synthesis, physicochemical properties, and potential applications of 3,9-Diethyl-6-tridecanol, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Branched Long-Chain Alcohols: The Case of 3,9-Diethyl-6-tridecanol

3,9-Diethyl-6-tridecanol is a fatty alcohol characterized by a 13-carbon backbone with ethyl branches at the 3 and 9 positions and a hydroxyl group at the 6-position. This intricate, branched structure is key to its distinct properties compared to its linear counterparts. Such branching disrupts the uniform packing of the hydrocarbon chains, leading to a lower melting point and increased fluidity over a wide temperature range.

While 3,9-Diethyl-6-tridecanol itself is not extensively documented in mainstream chemical literature, its structure is emblematic of a broader class of branched fatty alcohols that have found utility in various scientific and industrial domains. Its identification in phytochemical studies of certain plant species suggests a natural origin and potential for biocompatible applications.[1] The unique steric and physicochemical properties conferred by its branched alkyl chain make it a person of interest in materials science and surface chemistry research.[2]

Physicochemical Properties: A Comparative Analysis

The properties of 3,9-Diethyl-6-tridecanol can be predicted by examining data for similar long-chain and branched alcohols. These compounds are generally characterized by low volatility, good thermal stability, and low toxicity.[3]

Table 1: Predicted Physicochemical Properties of 3,9-Diethyl-6-tridecanol and Related Compounds

| Property | 3,9-Diethyl-6-tridecanol (Predicted) | 1-Tridecanol (Linear Analogue) | 2-Octyldodecanol (Guerbet Alcohol) |

| CAS Number | 123-24-0[4] | 112-70-9[5] | 5333-42-6[6] |

| Molecular Formula | C17H36O | C13H28O[7] | C20H42O[6] |

| Molecular Weight | 256.47 g/mol [8] | 200.36 g/mol [9] | 298.55 g/mol [6] |

| Appearance | Colorless to yellowish oily liquid | Colorless oily liquid or crystals[7] | Clear, colorless to yellowish, oily liquid[6] |

| Boiling Point | 582.15 K (309 °C)[8] | 155-156 °C @ 15 mmHg[7] | 234-238 °C @ 33 mmHg[6] |

| Melting Point | Likely low, liquid at room temp. | 29-34 °C[7] | -1 to 1 °C[6] |

| Water Solubility | Very low (log10WS: -5.83)[8] | Very poor (0.01 g/100ml at 20 °C)[7] | Insoluble |

| logPoct/wat | 5.560[8] | 5.4 | ~8.0 |

The predicted low water solubility and high octanol-water partition coefficient (logPoct/wat) for 3,9-Diethyl-6-tridecanol are typical for long-chain alcohols and suggest its utility in non-aqueous formulations or as a component in emulsion systems.

Synthesis and Chemical Reactivity

The synthesis of branched long-chain alcohols like 3,9-Diethyl-6-tridecanol can be approached through several established organic chemistry routes. A plausible synthetic pathway would involve Grignard reactions or organolithium additions to a suitable carbonyl compound.

Proposed Synthetic Workflow

A potential retrosynthetic analysis of 3,9-Diethyl-6-tridecanol suggests a convergent synthesis. One possible route is the reaction of an organometallic reagent with an ester or aldehyde. For instance, the reaction of ethyl formate with an excess of a Grignard reagent derived from a branched alkyl halide could yield the desired secondary alcohol.

A more controlled, stepwise approach would be the reaction of a Grignard reagent with an aldehyde, followed by a second Grignard addition to the resulting ketone. This allows for the introduction of different alkyl groups on either side of the alcohol.

Caption: Proposed Grignard synthesis of 3,9-Diethyl-6-tridecanol.

Key Chemical Reactions

The hydroxyl group of 3,9-Diethyl-6-tridecanol is the primary site of its chemical reactivity, allowing for a variety of transformations to tailor its properties for specific applications.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters. Branched esters derived from Guerbet alcohols are widely used as emollients in cosmetics due to their resistance to oxidation and low melting points.[10]

-

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be used to produce ethers.

-

Sulfation: Reaction with a sulfating agent like sulfur trioxide, followed by neutralization, produces an anionic surfactant, sodium 3,9-diethyltridecan-6-yl sulfate.[2] This derivative would exhibit significantly enhanced water solubility and surface activity.[11]

-

Oxidation: Mild oxidation would convert the secondary alcohol to a ketone, 3,9-diethyl-6-tridecanone.

-

Halogenation: The hydroxyl group can be substituted by a halogen using hydrohalic acids (e.g., HBr, HI) to form the corresponding alkyl halide.[2]

Potential Applications in Drug Development and Beyond

The unique properties of branched long-chain alcohols position them as valuable components in various formulations, including pharmaceuticals.

Excipient in Drug Formulations

Guerbet alcohols, a class of branched alcohols, are noted for their safety and stability, making them suitable as excipients and carriers in topical medications.[12] Their low toxicity profile is particularly advantageous for skin-related applications.[12] The solubilizing properties and formulation stability they provide are also beneficial in developing palatable and easy-to-administer pediatric drug formulations.[12] It is plausible that 3,9-Diethyl-6-tridecanol could serve similar functions, enhancing the delivery and efficacy of active pharmaceutical ingredients (APIs).

Surfactant and Emulsifier

Upon sulfation, 3,9-Diethyl-6-tridecanol is transformed into an anionic surfactant.[2][11] Surfactants are critical in pharmaceutical formulations for solubilizing poorly water-soluble drugs, acting as wetting agents, and forming stable emulsions for drug delivery.[11] The branched structure of 3,9-Diethyl-6-tridecanol sulfate would likely result in a lower critical micelle concentration (CMC) and different packing parameters compared to linear-chain surfactants, potentially offering advantages in the formation of microemulsions or nanoemulsions for drug delivery. Branched alcohol ethoxylates also serve as efficient emulsifiers.[13]

Caption: Potential applications of 3,9-Diethyl-6-tridecanol.

Industrial Applications

Beyond pharmaceuticals, branched long-chain alcohols and their derivatives are used in a variety of industrial applications:

-

Lubricants: Their high boiling points, good thermal stability, and lubricity make them suitable for use in industrial lubricants and metalworking fluids.[3][14] Guerbet alcohols, in particular, are valued in these applications for their superior lubricity and low volatility.[12]

-

Cosmetics: As emollients, they provide a smooth feel and help to maintain skin hydration.[10]

-

Paints and Coatings: They can act as wetting agents and coalescing agents.[14]

Toxicological Profile and Safety Considerations

A comprehensive safety assessment of branched-chain saturated alcohols has indicated a low order of acute toxicity.[15] They are generally not considered to be skin irritants at typical use concentrations and have a low sensitizing potential.[15] Furthermore, they are not expected to be phototoxic or photoallergenic.[15]

Repeated exposure studies have shown low systemic toxicity.[15] In vitro and in vivo studies on several branched-chain saturated alcohols have not revealed any genotoxic potential.[15] For long-chain alcohols in general, there is no evidence of mutagenicity, reproductive toxicity, or infertility.[16]

From an environmental perspective, branched C13 alcohols are readily biodegradable and have a low potential for bioaccumulation.[17] The aquatic toxicity of fatty alcohols is dependent on chain length, with longer-chain alcohols showing no toxicity to aquatic organisms.[16]

Analytical and Characterization Methodologies

The characterization of 3,9-Diethyl-6-tridecanol would rely on standard analytical techniques used for long-chain alcohols.

Chromatographic and Spectroscopic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of long-chain alcohols. Derivatization to trimethylsilyl (TMS) ethers is often employed to increase volatility and improve chromatographic peak shape.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, particularly the branching pattern and the position of the hydroxyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This would show a characteristic broad absorption band for the O-H stretch of the alcohol group, as well as C-H stretching and bending vibrations.

Experimental Protocol: GC-MS Analysis of Long-Chain Alcohols

The following is a generalized protocol for the analysis of long-chain alcohols, adapted from established methods.[18][19]

-

Sample Preparation (Saponification if in ester form):

-

If the alcohol is part of an ester, saponification is required. A sample is mixed with an ethanolic potassium hydroxide solution and heated (e.g., at 60°C for 1.5 hours).[18]

-

After cooling, water is added, and the unsaponifiable matter (containing the free alcohol) is extracted with a non-polar solvent like petroleum ether or hexane.[18]

-

-

Purification (Optional):

-

Derivatization:

-

The dried alcohol fraction is derivatized to its TMS ether by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS).[18] The mixture is typically heated (e.g., at 60°C for 30 minutes) to ensure complete reaction.[18]

-

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: e.g., 250-300°C.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute the long-chain compounds.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: A suitable mass range is scanned (e.g., m/z 40-600).

-

-

-

Data Analysis:

-

The identity of the compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard or by interpretation of the fragmentation pattern.

-

Conclusion and Future Perspectives

3,9-Diethyl-6-tridecanol, while not a widely studied compound in its own right, serves as an excellent model for understanding the properties and potential of branched long-chain alcohols. Its predicted physicochemical characteristics—low melting point, high boiling point, low toxicity, and amphiphilic nature—make it and its derivatives promising candidates for a variety of applications, particularly in the pharmaceutical and cosmetic industries.

Future research should focus on the efficient and stereoselective synthesis of 3,9-Diethyl-6-tridecanol to enable a more thorough investigation of its properties. The evaluation of its performance as a pharmaceutical excipient, particularly its ability to enhance drug solubility and skin permeation, would be of significant interest. Furthermore, the synthesis and characterization of its derivatives, such as the sulfated and ethoxylated forms, could unlock new applications as specialty surfactants and emulsifiers. As the demand for high-performance, biocompatible, and biodegradable specialty chemicals continues to grow, the exploration of unique molecular architectures like 3,9-Diethyl-6-tridecanol will undoubtedly pave the way for new and innovative products.

References

- Guerbet Alcohol Market Size, Share, Growth and Forecast 2032. (n.d.).

- An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development - Benchchem. (n.d.).

- SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. (2009). U.S. Environmental Protection Agency.

- Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC. (2025).

- Fatty alcohol analysis | Cyberlipid. (n.d.).

- Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha - PubMed. (n.d.).

- A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed. (2010).

- Hydrogen Borrowing Catalysis with Secondary Alcohols: A New Route for the Generation of β-Branched Carbonyl Compounds | Journal of the American Chemical Society. (2017).

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed. (2025).

- A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes - PubMed. (n.d.).

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - MDPI. (n.d.).

- The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.).

- 3,9-Diethyl-6-tridecanol|High-Purity Reference Standard - Benchchem. (n.d.).

- Fatty alcohol - Wikipedia. (n.d.).

- (PDF) Branched-Chain Higher Alcohols - ResearchGate. (2025).

- US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols - Google Patents. (n.d.).

- WO2010025874A1 - Emulsifiers for metal working fluids - Google Patents. (n.d.).

- Schematic illustration of upgrading ethanol to long-chain alcohols a... - ResearchGate. (n.d.).

- (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto - ResearchGate. (2025).

- US6716799B1 - Use of selected fatty alcohols and their mixtures with carboxylic acid esters as lubricant components in water-based drilling fluid systems for soil exploration - Google Patents. (n.d.).

- The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers - ResearchGate. (n.d.).

- Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7 - Smolecule. (2023).

- 3,9 Diethyl-6-tridecanol | Download Scientific Diagram - ResearchGate. (n.d.).

- Chemical Properties of 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0) - Cheméo. (n.d.).

- 8 - Organic Syntheses Procedure. (n.d.).

- Qualitative Tier 2 Assessment - Santos. (n.d.).

- Fatty alcohols - of lubricants and industrial fluids - Lumar France. (n.d.).

- Effect of Alcohols on the Phase Behavior and Emulsification of a Sucrose Fatty Acid Ester/Water/Edible Oil System - PubMed. (n.d.).

- 6-Tridecanol,3,9-diethyl-, CasNo.123-24-0 Antimex Chemical Limied China (Mainland). (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.).

- 3,9-DIETHYL-6-TRIDECANOL AldrichCPR - Sigma-Aldrich. (n.d.).

- (r)-( + )-1-octyn-3-ol - Organic Syntheses Procedure. (n.d.).

- Iso-tridecanol Polyoxyethylene Ether 1306 - 君鑫化工. (n.d.).

- 6-Tridecanol | C13H28O | CID 98973 - PubChem - NIH. (n.d.).

- CAS 112-70-9 Tridecanol - Alfa Chemistry. (n.d.).

- TERGITOL NP 6 - Ataman Kimya. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. 6-Tridecanol,3,9-diethyl-, CasNo.123-24-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 6-Tridecanol | C13H28O | CID 98973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7 [smolecule.com]

- 12. Guerbet Alcohol Market Size, Share, Growth and Forecast 2032 [credenceresearch.com]

- 13. Iso-tridecanol Polyoxyethylene Ether 1306 [gzjxchem.com]

- 14. Lumar France - Ingredients and services for the formulation of lubricants and industrial fluids [lumarfrance.com]

- 15. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 17. santos.com [santos.com]

- 18. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3,9-Diethyl-6-tridecanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of 3,9-Diethyl-6-tridecanol (CAS No. 123-24-0). As a C17 branched-chain fatty alcohol, its intricate structure, featuring three chiral centers, results in unique physicochemical properties relevant to applications in materials science, surface chemistry, and as a potential intermediate in complex organic synthesis.[1] This document delineates its structural features, proposes a viable synthetic pathway, and presents a detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, MS, IR) to facilitate its identification and characterization in a research setting.

Introduction and Molecular Identity

3,9-Diethyl-6-tridecanol is a high molecular weight secondary alcohol.[2] Its structure is defined by a thirteen-carbon backbone, substituted with a hydroxyl group at the C-6 position and ethyl branches at the C-3 and C-9 positions. This branching significantly influences its physical properties, such as lowering its melting point and increasing its solubility compared to its linear isomers.[2] While not a primary focus in drug development, its derivatives, particularly its sulfated forms, are established as anionic surfactants.[3] Understanding its core structure is crucial for professionals exploring novel excipients, chemical intermediates, or specialty materials where properties like surface activity and steric hindrance are paramount.[1]

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3,9-diethyltridecan-6-ol | [1][4] |

| CAS Number | 123-24-0 | [4][5] |

| Molecular Formula | C₁₇H₃₆O | [5] |

| Molecular Weight | 256.47 g/mol | [4][5] |

| Canonical SMILES | CCCCC(CC)CCC(O)CCC(CC)CC | [5] |

| InChI Key | NWDHHLKROQOLMQ-UHFFFAOYSA-N | [1][5] |

| Normal Boiling Point | 582.15 K (309 °C) | [5] |

| Octanol/Water Partition Coeff. (logP) | 5.560 (Calculated) | [5] |

| Water Solubility (log₁₀WS) | -5.83 mol/L (Calculated) | [5] |

In-Depth Molecular Structure Analysis

The defining characteristic of 3,9-Diethyl-6-tridecanol is its complex, branched aliphatic structure. This section dissects its key structural features.

2D Structural Representation and Chirality

The molecule possesses three stereogenic centers at carbons 3, 6, and 9. The presence of these chiral centers means that 3,9-Diethyl-6-tridecanol can exist as a mixture of 2³ = 8 distinct stereoisomers (four pairs of enantiomers). The specific stereochemistry is not defined by the common CAS number, implying that the commercially available substance is likely a racemic mixture of all possible isomers. For applications where specific stereoisomers are required, chiral synthesis or separation would be necessary.

Caption: 2D structure of 3,9-Diethyl-6-tridecanol with chiral centers () marked.

Proposed Synthesis Pathway

While specific manufacturing processes are proprietary, a logical and robust method for synthesizing 3,9-Diethyl-6-tridecanol in a laboratory setting involves a multi-step Grignard reaction. This approach builds the carbon skeleton sequentially. A plausible retrosynthetic analysis breaks the molecule down at the C5-C6 and C6-C7 bonds, identifying an ester as a key precursor.

Proposed Synthesis Workflow:

-

Step 1: Grignard Reagent Formation. 3-ethyl-1-bromopentane is prepared (not shown) and reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, (3-ethylpentyl)magnesium bromide.

-

Step 2: Nucleophilic Acyl Substitution. The Grignard reagent is reacted with an appropriate ester, such as ethyl 4-ethylheptanoate. The Grignard reagent will add twice to the ester. The first addition forms a ketone intermediate, which is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.

-

Step 3: Acidic Workup. The resulting magnesium alkoxide complex is hydrolyzed with a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the alkoxide, yielding the final product, 3,9-Diethyl-6-tridecanol.

Caption: Proposed Grignard synthesis workflow for 3,9-Diethyl-6-tridecanol.

Analytical and Spectroscopic Characterization

Confirming the structure of 3,9-Diethyl-6-tridecanol requires a suite of analytical techniques. The following sections provide predicted data based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework. Due to the molecule's symmetry around the C-6 carbon, the number of unique signals is reduced.

Predicted ¹H NMR (Proton NMR):

-

~3.6 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH at C-6). Its multiplicity will be complex due to coupling with the adjacent CH₂ groups.

-

~1.8-2.5 ppm (variable, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent, and the peak may be broad.

-

~1.2-1.6 ppm (multiplets, ~24H): A broad, overlapping region containing the signals for all the methylene (CH₂) protons in the backbone and ethyl groups.

-

~0.8-1.0 ppm (multiplets, 10H): Overlapping signals from the terminal methyl (CH₃) protons of the main chain (C-1 and C-13) and the two ethyl groups. These would likely appear as distorted triplets.

Predicted ¹³C NMR (Carbon NMR): Due to the molecule's symmetry, carbons C1/C13, C2/C12, C3/C9, C4/C8, C5/C7, and the ethyl groups will be chemically equivalent, leading to fewer than 17 signals.

-

~75-78 ppm: C-6 (the carbon attached to the hydroxyl group).

-

~35-45 ppm: C-3, C-5, C-7, C-9 (carbons adjacent to the hydroxyl group or branching points).

-

~20-35 ppm: Remaining backbone CH₂ carbons.

-

~10-15 ppm: Terminal CH₃ carbons.

DEPT-135 and DEPT-90 experiments would be essential to differentiate between CH, CH₂, and CH₃ groups, confirming the branching pattern.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of a long-chain alcohol like this would likely result in a very weak or absent molecular ion (M⁺) peak at m/z = 256.5 due to rapid fragmentation.[7] The fragmentation pattern is predictable and provides key structural information.

Key Predicted Fragmentation Pathways:

-

Dehydration (M-18): Loss of a water molecule is a classic fragmentation pathway for alcohols, which would yield a peak at m/z = 238.[7][8]

-

α-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon is highly favorable. This would result in cleavage of the C5-C6 or C6-C7 bond, leading to characteristic fragment ions.[7][8]

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

| 238 | [C₁₇H₃₄]⁺˙ | Dehydration (Loss of H₂O) |

| 157 | [C₁₀H₂₁O]⁺ | α-Cleavage at C6-C7 bond |

| 157 | [C₁₀H₂₁O]⁺ | α-Cleavage at C5-C6 bond |

| 127 | [C₉H₁₉]⁺ | Loss of water and subsequent cleavage |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C-3 or C-9 branching point |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorptions:

-

~3200-3600 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of the alcohol hydroxyl group. The broadness is due to hydrogen bonding.

-

~2850-3000 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous alkane (sp³) CH₂, and CH₃ groups.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations for CH₂ and CH₃ groups, respectively.

-

~1050-1150 cm⁻¹ (medium-strong): C-O stretching vibration, confirming the presence of a secondary alcohol.

Applications and Scientific Relevance

3,9-Diethyl-6-tridecanol and similar branched fatty alcohols are primarily utilized in industrial applications rather than as direct active pharmaceutical ingredients.[2]

-

Surfactants and Emulsifiers: The sulfated salt of this alcohol, sodium 3,9-diethyl-6-tridecyl sulfate (a component of Tergitol™ 7), is a well-known anionic surfactant used in detergents and wetting agents.[3] The branched structure provides good surface tension reduction while maintaining solubility in various media.

-

Lubricants and Plasticizers: High molecular weight alcohols serve as base stocks or additives in lubricants due to their thermal stability and viscosity characteristics.[2]

-

Chemical Intermediates: The hydroxyl group can be a reactive handle for further chemical modifications, making it a building block for more complex molecules in organic synthesis.[1] For drug development professionals, its relevance may lie in its use as a specialty solvent, a component in formulation, or as a starting material for synthesizing novel non-polar moieties.

Conclusion

3,9-Diethyl-6-tridecanol is a structurally complex branched fatty alcohol defined by a 17-carbon framework and three chiral centers. Its molecular architecture dictates its physical properties, making it a valuable compound in surface science and materials chemistry. While direct experimental data is sparse in public literature, its structure can be confidently elucidated and confirmed through a combination of modern spectroscopic techniques, including advanced NMR experiments and mass spectrometry fragmentation analysis. The predictive data and synthetic strategies outlined in this guide provide a robust framework for researchers to identify, synthesize, and utilize this molecule in their scientific endeavors.

References

- Ontosight AI. C15- and C17-branched and linear Alcohols Overview.

- Cheméo. Chemical Properties of 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0).

- Benchchem. 3,9-Diethyl-6-tridecanol|High-Purity Reference Standard.

- Pharmaffiliates. CAS No : 123-24-0 | Product Name : 3,9-Diethyltridecan-6-ol.

- JoVE. Mass Spectrometry: Alcohol Fragmentation. (2024).

- Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2024).

- Smolecule. Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7. (2023).

- Magritek. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ontosight.ai [ontosight.ai]

- 3. Buy 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt | 3282-85-7 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Tridecanol, 3,9-diethyl- (CAS 123-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. magritek.com [magritek.com]

- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3,9-Diethyl-6-tridecanol

An In-depth Technical Guide to the Physical Properties of 3,9-Diethyl-6-tridecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Diethyl-6-tridecanol (CAS No. 123-24-0) is a complex, long-chain secondary alcohol. As a C17 branched alcohol, its molecular structure imparts a unique combination of properties that are of significant interest in various fields, from specialty lubricants and solvents to its potential as a chemical intermediate for synthesizing novel surfactants and other functional molecules.[1][2] Understanding the fundamental physical properties of this compound is a critical prerequisite for its application in research and development.

This guide provides a detailed examination of the core physical properties of 3,9-Diethyl-6-tridecanol. Moving beyond a simple datasheet, we will explore the causal relationships between its molecular architecture and its macroscopic properties. Furthermore, this document outlines detailed, self-validating experimental protocols for the precise determination of these characteristics, ensuring that researchers can confidently measure and apply these parameters in their work.

The Influence of Molecular Structure on Physical Properties

The physical behavior of 3,9-Diethyl-6-tridecanol is a direct consequence of its distinct structural features: a long C17 carbon backbone, a centrally located secondary hydroxyl group, and two ethyl branches.

-

The Hydroxyl (-OH) Group: This functional group is the primary source of the molecule's polarity. It allows for intermolecular hydrogen bonding, a strong dipole-dipole interaction that significantly elevates the boiling point and viscosity compared to the corresponding alkane (3,9-diethyltridecane).[3][4][5]

-

The Long Carbon Chain: The 17-carbon chain provides a large, nonpolar surface area. This leads to substantial London dispersion forces between molecules, further contributing to a high boiling point and viscosity.[6] This long hydrophobic chain also dictates the molecule's solubility, making it largely immiscible in water.[3][5]

-

Ethyl Branching: The ethyl groups at the 3 and 9 positions introduce steric hindrance. This branching disrupts the efficiency with which molecules can pack into a solid crystal lattice, which typically results in a lower melting point compared to a linear isomer like 1-heptadecanol. The branching can also slightly decrease the boiling point relative to a linear isomer by reducing the total surface area available for intermolecular interactions.

Core Physical Properties Summary

The following table summarizes the key physical and chemical identifiers for 3,9-Diethyl-6-tridecanol. It is critical to distinguish between experimentally determined values and those derived from computational models.

| Property | Value | Source Type | Reference |

| CAS Number | 123-24-0 | Experimental | [7] |

| Molecular Formula | C₁₇H₃₆O | --- | [7] |

| Molecular Weight | 256.47 g/mol | Calculated | [7] |

| Normal Boiling Point | 582.15 K (309 °C) | Experimental | [7] |

| Water Solubility | log₁₀WS = -5.83 | Calculated (Crippen) | [7] |

| Octanol/Water Partition Coeff. | logPₒ/w = 5.560 | Calculated (Crippen) | [7] |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental verification of key physical properties. These methods are foundational for quality control, compound characterization, and ensuring reproducibility in research and development settings.

Purity Assessment by Gas Chromatography (GC)

Expertise & Rationale: Gas chromatography is the gold standard for assessing the purity of volatile and semi-volatile organic compounds like long-chain alcohols.[8][9] By separating the sample into its individual components, we can accurately quantify the main compound and detect any impurities, such as starting materials or side-products from synthesis. A Flame Ionization Detector (FID) is ideal as it offers high sensitivity to hydrocarbons and provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations.[10]

Experimental Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of 3,9-Diethyl-6-tridecanol in a high-purity solvent such as hexane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a mid-polarity capillary column (e.g., Rtx-1301 or equivalent) suitable for alcohol analysis to ensure good peak shape.[8]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injection: Inject 1 µL of the prepared sample into the GC. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Inlet Temperature: Set to 280 °C to ensure rapid volatilization of the sample.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

Detector: FID set at 320 °C.

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of 3,9-Diethyl-6-tridecanol by the total area of all peaks and multiplying by 100%.

-

Refractive Index (n) Determination

Expertise & Rationale: The refractive index is a fundamental physical constant of a pure substance, representing how much the path of light is bent when entering the material. It is highly sensitive to purity. For organic compounds, it is standard practice to measure it at a specific temperature and wavelength, typically 20°C or 25°C using the sodium D-line (589 nm), denoted as n²⁰D.[11][12] An Abbe refractometer is a robust and common instrument for this purpose.

Experimental Protocol:

-

Instrument Calibration:

-

Ensure the refractometer is connected to a water bath set to a constant temperature (e.g., 20.0 ± 0.1 °C).

-

Clean the surfaces of the upper and lower prisms with ethanol and a soft lens tissue.[11]

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water (n²⁰D = 1.3330).

-

-

Sample Measurement:

-

Place 2-3 drops of 3,9-Diethyl-6-tridecanol onto the lower prism.

-

Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and move the eyepiece to view the measurement scale.

-

Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the dispersion compensator to eliminate any color fringe, creating a sharp, colorless borderline.[11]

-

Use the fine adjustment knob to center the borderline precisely on the crosshairs of the reticle.

-

-

Reading and Reporting:

-

Depress the switch to read the refractive index value from the digital display or scale, typically to four decimal places.

-

Perform the measurement in triplicate and report the average value, including the temperature and wavelength (e.g., n²⁰D = 1.XXXX).

-

Dynamic Viscosity (η) Measurement

Expertise & Rationale: Viscosity measures a fluid's resistance to flow. For a long-chain, branched alcohol, viscosity is expected to be significantly higher than that of short-chain alcohols like ethanol due to stronger intermolecular forces (hydrogen bonding and van der Waals forces).[13][14] A rotational viscometer is well-suited for this measurement, providing a direct reading of dynamic viscosity (in mPa·s or cP) by measuring the torque required to rotate a spindle submerged in the fluid at a constant speed.

Experimental Protocol:

-

Instrument and Sample Setup:

-